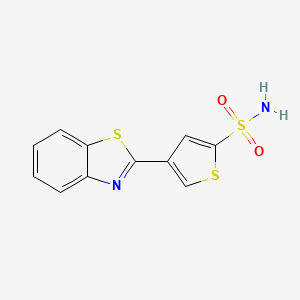
sn-3-O-(Geranylgeranyl)glycerol 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sn-3-O-(geranylgeranyl)glycerol 1-phosphate is a 3-O-(geranylgeranyl)glycerol 1-phosphate. It is a conjugate acid of a sn-3-O-(geranylgeranyl)glycerol 1-phosphate(2-). It is an enantiomer of a sn-1-O-(geranylgeranyl)glycerol 3-phosphate.
Scientific Research Applications
Crystal Structure and Enzymatic Function
The crystal structure of sn-3-O-(Geranylgeranyl)glycerol 1-phosphate (GGGPS) synthase from Archaeoglobus fulgidus reveals its role in archaeal lipid biosynthesis. It is the first enzyme with a TIM-barrel structure having a prenyltransferase function, providing insights into its catalytic mechanism and substrate selection (Payandeh et al., 2006). Similarly, the crystal structure of TaGGGPS from Thermoplasma acidophilum helps understand the G1P-recognition mechanism of archaeal group II GGGPS, highlighting its importance in substrate uptake and product release (Nemoto et al., 2019).
Membrane Lipid Biosynthesis
GGGPS plays a pivotal role in the biosynthesis of ether-linked membrane lipids in Archaea. Its activity, as observed in the methanoarchaeon Methanothermobacter thermoautotrophicus, is crucial for cellular phospholipid biosynthesis (Morii et al., 2000). Additionally, the pathway involving GGGPS and related enzymes was reconstructed in Escherichia coli, demonstrating the production of archaeal-type lipids, further emphasizing its role in lipid biosynthesis (Yokoi et al., 2012).
Role in Plant Lipid Metabolism
Research on sn-Glycerol-3-phosphate acyltransferases (GPATs) in plants, which have a role similar to GGGPS, highlights their involvement in several lipid biosynthetic pathways and their biological roles in plant development (Chen et al., 2011).
Enzyme Characterization and Substrate Specificity
The characterization of GGGPS in various studies has illuminated its enzymatic properties, substrate specificity, and mechanism of action. For instance, the study of a recombinant enzyme from Methanobacterium thermoautotrophicum revealed its active homopentamer form and provided detailed kinetic parameters (Soderberg et al., 2001). Another study analyzed the synthesis of allylic isoprenoid diphosphates, which are important substrates for GGGPS, further elucidating its role in isoprenoid biosynthesis (Ravn et al., 2000).
Evolutionary and Structural Analysis
A comprehensive analysis of the GGGPS enzyme family highlighted its evolutionary history, substrate specificity, and structural organization, providing insights into its role across different organisms (Peterhoff et al., 2014).
properties
Product Name |
sn-3-O-(Geranylgeranyl)glycerol 1-phosphate |
|---|---|
Molecular Formula |
C23H41O6P |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H41O6P/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-28-17-23(24)18-29-30(25,26)27/h9,11,13,15,23-24H,6-8,10,12,14,16-18H2,1-5H3,(H2,25,26,27)/b20-11+,21-13+,22-15+/t23-/m0/s1 |
InChI Key |
BJLPWUCPFAJINB-UAQSTNRTSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@@H](COP(=O)(O)O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




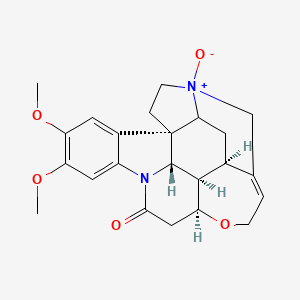



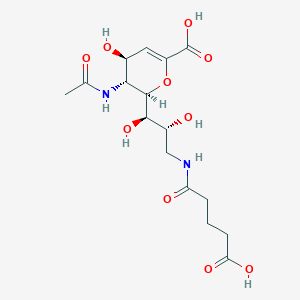
![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)

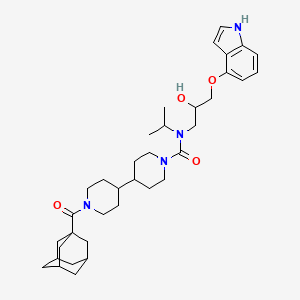
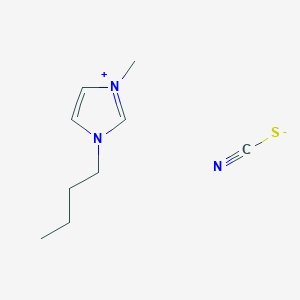
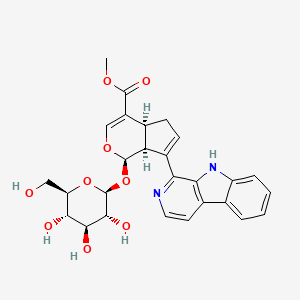
![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)
